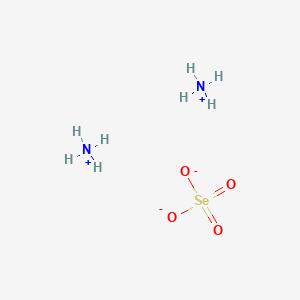

diazanium;selenate

Description

Properties

IUPAC Name |

diazanium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4Se/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIBSMMVRNDSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Se](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-08-6 (Parent) | |

| Record name | Ammonium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40889578 | |

| Record name | Selenic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-21-3 | |

| Record name | Ammonium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02E09D6S55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diazanium;selenate

Direct Synthesis Approaches

The most conventional and widely utilized methods for the synthesis of diazanium;selenate (B1209512) involve direct reaction pathways that are straightforward and yield the product with high purity. These methods primarily include neutralization reactions followed by controlled crystallization.

Neutralization Reaction Pathways for Selenate Salt Formation

The principal method for synthesizing diazanium;selenate is through the neutralization reaction between selenic acid (H₂SeO₄) and a source of ammonia (B1221849), typically aqueous ammonia (ammonium hydroxide (B78521), NH₄OH) or anhydrous ammonia (NH₃). smolecule.comwikipedia.org This acid-base reaction is exothermic and results in the formation of the salt and water.

The balanced chemical equation for this reaction is: H₂SeO₄ + 2 NH₄OH → (NH₄)₂SeO₄ + 2 H₂O wikipedia.org

Alternatively, using gaseous ammonia, the reaction is: H₂SeO₄ + 2 NH₃ → (NH₄)₂SeO₄ wikipedia.org

The reaction is typically carried out in an aqueous solution. Selenic acid is a strong acid, and its reaction with the weak base ammonia proceeds to completion. rsc.org To ensure the formation of the desired diammonium salt, an excess of the ammonia solution is often used. wikipedia.org The control of reaction parameters is crucial for achieving a high yield and purity of the final product. Key parameters include temperature, concentration of reactants, and pH of the final solution. For instance, in the analogous synthesis of ammonium (B1175870) sulfate (B86663), the neutralization reaction is carefully controlled to maintain a specific pH range to ensure the desired product is formed. researchgate.net

Table 1: Key Parameters in the Neutralization Synthesis of this compound

| Parameter | Typical Range/Condition | Rationale |

| Reactants | Selenic acid (H₂SeO₄), Ammonium hydroxide (NH₄OH) or Ammonia (NH₃) | Fundamental components for the acid-base neutralization. smolecule.comwikipedia.org |

| Solvent | Water | A non-toxic and readily available solvent that facilitates the ionic reaction. wikipedia.org |

| Temperature | Room temperature to slightly elevated | The reaction is exothermic; cooling may be required to control the reaction rate. |

| pH Control | Slightly alkaline (excess ammonia) | Ensures complete neutralization of the strong acid and formation of the diammonium salt. wikipedia.org |

| Concentration | Varies, but controlled to manage exothermicity and subsequent crystallization | Higher concentrations can lead to faster reaction rates and easier crystallization. |

Controlled Crystallization and Precipitation Techniques

Following the neutralization reaction, the this compound is present in the aqueous solution. To isolate the solid salt, controlled crystallization or precipitation methods are employed. smolecule.com The solubility of ammonium selenate is temperature-dependent, which allows for crystallization by cooling the saturated solution. Evaporation of the solvent (water) is another common technique to induce crystallization. numberanalytics.com

The quality of the resulting crystals in terms of size and purity is influenced by several factors, including the rate of cooling or evaporation, the level of supersaturation, and the presence of impurities. researchgate.net For analogous salts like ammonium sulfate, techniques such as seeding the solution with small crystals can be used to control crystal size and promote uniform growth. chemrxiv.org The principles of evaporation crystallization are well-established for ammonium sulfate and can be applied to this compound due to their similar properties. numberanalytics.com

Another approach is the precipitation method, where this compound is precipitated from a solution containing selenic acid by the addition of other ammonium salts under controlled conditions that favor crystallization. smolecule.com

Table 2: Techniques for Crystallization of this compound

| Crystallization Technique | Description | Key Controlling Factors |

| Cooling Crystallization | A saturated hot solution is slowly cooled to decrease the solubility of the salt, leading to crystal formation. | Rate of cooling, initial concentration, agitation. |

| Evaporation Crystallization | The solvent is slowly evaporated from the solution at a constant temperature to increase the solute concentration beyond its solubility limit. numberanalytics.com | Rate of evaporation, temperature, surface area of the solution. |

| Seeding | Introducing small crystals of the desired salt into a supersaturated solution to initiate and control crystal growth. chemrxiv.org | Size and number of seed crystals, level of supersaturation. |

| Anti-solvent Crystallization | Adding a solvent in which the salt is insoluble (e.g., ethanol (B145695) or acetone) to the aqueous solution to induce precipitation. wikipedia.org | Choice of anti-solvent, rate of addition, mixing. |

Alternative Synthetic Routes

While direct synthesis is common, alternative routes are being explored in materials science and chemistry to offer advantages in terms of product morphology, purity, or process conditions. These are largely conceptual for this compound but are based on established methods for other inorganic and selenium-containing compounds.

Precursor-Based Strategies in Materials Science

In materials science, precursor-based methods are often used to synthesize materials with specific properties. ccspublishing.org.cn This approach involves the preparation of a precursor compound that is then transformed into the final product through processes like thermal decomposition. For this compound, a hypothetical precursor-based strategy could involve the synthesis of a more complex ammonium-selenium-containing species that, upon controlled heating or chemical treatment, yields pure this compound. For instance, the synthesis of basic magnesium carbonate utilizes a metastable magnesium carbonate trihydrate precursor to obtain a high-purity final product. ccspublishing.org.cn A similar conceptual pathway for this compound could offer enhanced control over particle size and morphology.

Novel Mechanochemical or Solvothermal Syntheses (Implied from general selenium compound synthesis)

Mechanochemical Synthesis: This technique involves inducing chemical reactions through mechanical energy, such as grinding or ball milling, often in the absence of a solvent. rsc.org It has been successfully used to synthesize a variety of inorganic compounds, including ammonia itself and various metal complexes. nsf.govresearchgate.net A conceptual mechanochemical synthesis of this compound could involve the direct grinding of solid selenic acid (if stable) or a solid selenium precursor with a solid ammonium salt. This solvent-free method could be more energy-efficient and environmentally friendly. cardiff.ac.uk

Solvothermal Synthesis: This method involves a chemical reaction in a closed system (an autoclave) using a solvent at temperatures above its boiling point, leading to elevated pressures. numberanalytics.comresearchgate.net Solvothermal synthesis allows for the formation of crystalline materials that may not be accessible under ambient conditions. For this compound, a solvothermal approach could potentially be used to react a selenium precursor with an ammonia source in a non-aqueous solvent to produce highly crystalline material with controlled morphology. mdpi.com For example, solvothermal methods have been used to synthesize various metal selenides. researchgate.net

Green Chemistry Principles in this compound Synthesis (Conceptual)

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov While the traditional synthesis of this compound is relatively straightforward, applying green chemistry principles could further enhance its sustainability.

Key green chemistry principles applicable to this compound synthesis include:

Atom Economy: The neutralization reaction has a high atom economy, as all atoms of the reactants are incorporated into the final product and water. acs.org

Use of Safer Solvents: The use of water as a solvent in the neutralization reaction is a key green feature, as water is non-toxic and abundant. numberanalytics.com

Energy Efficiency: Optimizing reaction conditions to be performed at ambient temperature and pressure would reduce energy consumption. nih.gov Microwave-assisted synthesis, a technique known for its energy efficiency, could be explored for the neutralization and crystallization steps. numberanalytics.com

Waste Prevention: The direct synthesis method generates minimal waste, primarily water. Designing the process to recycle any excess reactants would further improve its green profile. acs.org

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention of Waste | The neutralization reaction is inherently low-waste. Recycling of any unreacted starting materials can further minimize waste. acs.org |

| Maximizing Atom Economy | The direct addition reaction H₂SeO₄ + 2 NH₃ → (NH₄)₂SeO₄ has 100% atom economy. acs.org |

| Use of Safer Chemicals and Solvents | Utilizing water as the solvent aligns with this principle. numberanalytics.com |

| Energy Efficiency | Conducting the synthesis at ambient temperature. Exploring microwave-assisted heating could reduce energy consumption compared to conventional heating for crystallization. numberanalytics.com |

| Use of Renewable Feedstocks | Conceptually, if ammonia could be produced from renewable sources (e.g., green ammonia), the overall process would be more sustainable. tutorintellect.com |

Structural Elucidation and Solid State Characterization of Diazanium;selenate Compounds

Crystallographic Investigations

Crystallographic techniques are essential for revealing the atomic arrangement and bonding within crystalline solids. For diazanium;selenate (B1209512), both single-crystal and powder X-ray diffraction methods have been employed to elucidate its structural characteristics.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) provides detailed information on the internal lattice of a crystal, including unit cell dimensions, bond lengths, and bond angles. sci-hub.se This technique has been fundamental in characterizing the structure of diazanium;selenate.

Early investigations into the crystal structure of this compound established its fundamental crystallographic parameters. The compound crystallizes in the monoclinic system, which is in contrast to its isomorphous analogue, ammonium (B1175870) sulfate (B86663), which adopts an orthorhombic structure. tandfonline.comtandfonline.com The determination of the space group and unit cell dimensions is a critical first step in any crystallographic analysis, defining the symmetry and repeating unit of the crystal. wikipedia.org

A key study by Carter, Koerntgen, and Margulis in 1977 first detailed these parameters. wikipedia.orgsci-hub.seiucr.org Subsequent work, including a 2005 study by Loose et al. that utilized both X-ray and neutron diffraction, has refined our understanding of the structure at room temperature. jinr.ruiaea.org The refined crystallographic data from these studies are summarized below.

| Parameter | Value (Carter et al., 1977) wikipedia.org | Value (Loose et al., 2005 - X-ray) jinr.ru |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | C2/m |

| a (Å) | 12.152 | 12.150(2) |

| b (Å) | 6.418 | 6.417(1) |

| c (Å) | 7.711 | 7.710(2) |

| β (°) | 115.5 | 115.47(3) |

| Volume (ų) | 543.5 | 543.1(2) |

| Z (Formula units per cell) | 4 | 4 |

The crystal structure of this compound is stabilized by a network of hydrogen bonds. These interactions involve the diazanium (ammonium) cations (NH₄⁺) acting as hydrogen bond donors and the oxygen atoms of the selenate anions (SeO₄²⁻) acting as acceptors. The precise location of hydrogen atoms, and thus the geometry of the hydrogen bonds, can be accurately determined using neutron diffraction, as their scattering cross-section is much larger than in X-ray diffraction. iucr.org

Charge density analysis is an advanced crystallographic method that moves beyond the simple model of spherical atoms to map the aspherical distribution of electron density within a crystal. wikipedia.orgnih.gov This provides deep insights into the nature of chemical bonding and intermolecular interactions. numberanalytics.com The technique often involves a multipole refinement of high-resolution X-ray diffraction data, where the electron density around each atom is described by a series of spherical harmonic functions (monopole, dipole, quadrupole, etc.). wikipedia.orgresearchgate.net

A dedicated, full multipole refinement study specifically on this compound has not been prominently reported in the reviewed literature. However, inferential analysis of its charge density has been made. A study comparing the N-H bond lengths determined by X-ray diffraction with those determined by neutron diffraction provided insight into the electron distribution. jinr.ruiaea.org The results showed that the N-H bond lengths appeared shorter in the X-ray analysis, which reflects the shift of the electron density from the hydrogen atom towards the more electronegative nitrogen atom in the covalent bond. jinr.ruiaea.org This comparison serves as an indirect probe of the charge density distribution within the ammonium ions in the crystal lattice. jinr.ruiaea.org

Furthermore, studies on the isoelectronic sulfate anion (SO₄²⁻) using charge density analysis suggest that the bonding between the central sulfur and the oxygen atoms is best described as highly polarized, covalent single bonds, rather than hypervalent double bonds. ncl.ac.uk By analogy, similar bonding characteristics are expected for the selenate anion in the this compound crystal structure.

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of polycrystalline materials. It is commonly employed to identify crystalline phases and to assess the purity of a bulk sample. acs.orgoregonstate.edu

In the context of synthesizing this compound, PXRD is an indispensable tool for quality control. After synthesis, the method is used to confirm that the desired crystalline phase has been formed and to check for the presence of any crystalline impurities, such as unreacted starting materials or alternative phases. researchgate.netnist.gov

The assessment of phase purity is achieved by comparing the experimentally obtained PXRD pattern with a reference pattern. acs.org This reference can be an experimental pattern from a standard database, such as those maintained by the International Centre for Diffraction Data (ICDD), or a pattern simulated from the known single-crystal structure data. unt.eduresearchgate.net A high degree of phase purity is confirmed when the peak positions and relative intensities of the experimental pattern show a close match to the reference pattern, with no significant un-indexed peaks.

Determination of Crystallite Size

The determination of crystallite size is a critical aspect of materials characterization, offering insights into the microscopic structure of a compound. For selenate compounds, this is commonly achieved through the analysis of X-ray diffraction (XRD) data. The Scherrer equation is a fundamental tool used for this purpose. usc.edulupinepublishers.comresearchgate.netmalvernpanalytical.comrigaku.comcrystalimpact.com

The equation is expressed as: G = kλ / (β cosθ)

Where:

G is the mean crystallite size.

k is a dimensionless shape factor, typically with a value of about 0.9.

λ is the X-ray wavelength.

β is the line broadening at half the maximum intensity (FWHM) in radians.

θ is the Bragg angle.

This method relies on the principle that smaller crystallite sizes result in broader diffraction peaks. rigaku.com The observed peak width in a diffraction pattern is a combination of instrumental broadening and sample-dependent broadening. Therefore, to accurately determine the crystallite size, the instrumental contribution must be subtracted from the observed peak width. crystalimpact.com This is typically done by measuring a standard reference material with large, strain-free crystallites, such as Lanthanum hexaboride (LaB₆). malvernpanalytical.comcrystalimpact.com

For instance, in studies of sodium selenate, powder X-ray diffractograms show well-defined, sharp peaks, which are indicative of its crystalline nature. usc.eduresearchgate.net The crystallite size for sodium selenate has been calculated to be in the range of 28.75 to 49.97 nm. usc.eduresearchgate.net The average crystallite size for this compound was determined to be approximately 41.25 nm. usc.edu It is important to distinguish crystallite size from particle size, as a single particle may be composed of multiple crystallites. crystalimpact.com

Table 1: Example Crystallite Size Data for a Selenate Compound (Sodium Selenate)

| Parameter | Value | Reference |

|---|---|---|

| Crystallite Size Range | 28.75 - 49.97 nm | usc.eduresearchgate.net |

| Average Crystallite Size | 41.25 nm | usc.edu |

Structural Complexity and Isostructurality in Selenate Systems

The crystal structures of selenate compounds exhibit a remarkable degree of complexity and a propensity for forming isostructural series with other tetrahedral oxyanions, most notably sulfates. Isostructural compounds are those that have the same crystal structure, with similar cell dimensions and atomic positions, despite differences in their chemical composition. nih.gov

The ability of the selenate anion (SeO₄²⁻) to substitute for the sulfate anion (SO₄²⁻) is well-documented and leads to the formation of extensive solid solutions. This is observed in various classes of compounds, from simple inorganic salts to more complex coordination polymers. For example, neptunyl(V) selenate hydrates, such as (NpO₂)₂(SeO₄)(H₂O)₄ and (NpO₂)₂(SeO₄)(H₂O)₂, are isostructural with their corresponding sulfate analogues. nih.gov This isostructural relationship extends to organically templated uranyl sulfates and selenates, where the formation of isotypic compounds suggests the potential for creating isomorphic sulfate-selenate series with substitutions in both the cationic and oxyanionic parts of the structure. mdpi.com

A notable example of this structural analogy is the (C₂N₂H₁₀)Cu(H₂O)₄₂ family, where T = BeF₄²⁻, SO₄²⁻, and SeO₄²⁻ are full structural analogs. mdpi.com This highlights the chemical similarity between these anions in forming complex derivatives. The existence of such isostructural series is crucial for the rational design of new materials with tailored properties.

Topological Analysis of Coordination Networks

Topological analysis is a powerful tool for describing and classifying the complex coordination networks found in many solid-state selenate compounds. mdpi.com This approach simplifies the structure by representing coordination polyhedra as nodes and the linkages between them as lines, creating a graph that describes the connectivity of the network. mdpi.com

This method has been particularly useful in understanding the structures of uranyl selenates, which form a diverse range of one-dimensional (1-D) chains and two-dimensional (2-D) sheets. osti.govuiowa.edu The topology of these structures is influenced by the coordination of the uranyl ion, the bridging modes of the selenate anions, and the presence of other ligands and counter-ions. mdpi.comosti.govuiowa.edu For example, in organically templated uranyl selenates, the shape and hydrogen-bonding capabilities of the organic amine can direct the formation of specific topological types. uiowa.edu

A nodal approach has also been used to describe the framework topology of selenium minerals. mdpi.com For instance, in mandarinoite, Fe₂(SeO₃)₃·6H₂O, the framework can be described as a sequence of layers interlinked by chains, with the topology of the layers consisting of eight- and four-membered rings. mdpi.com This type of analysis allows for the comparison of complex structures and the identification of underlying structural motifs.

Structural Studies at Variable Temperatures

Variable-temperature structural studies are essential for understanding the dynamic behavior of crystal structures, including phase transitions and thermal stability. In selenate systems, changes in temperature can induce significant structural transformations.

For example, the compound Cs₂SeO₄·H₆TeO₆ undergoes a structural phase transition at 320 K. At room temperature, it has a monoclinic crystal system with the space group P2₁/c. Upon heating to 360 K, it transitions to a trigonal system with the space group R-3m. This transition is characterized by a change in the orientation of the selenate groups and the positions of the tellurate (B1236183) polyhedra. csic.es

In contrast, some selenate compounds exhibit high thermal stability with no significant structural changes over a range of temperatures. For instance, an organic-inorganic hybrid selenate, (C₁₂H₁₀N)₂SeO₄H₂O, was found to crystallize in the same space group (P2₁/c) at 81 K, 298 K, and 328 K, with no remarkable variation in its lattice parameters. researchgate.net Such studies provide crucial information on the stability and potential applications of these materials under different thermal conditions.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for characterizing the functional groups and bonding within this compound and related compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. libretexts.orgmvpsvktcollege.ac.in For selenate compounds, IR spectra are dominated by the vibrations of the selenate anion (SeO₄²⁻) and, in the case of diazanium selenate, the diazanium cation (N₂H₅⁺). The interaction between these ions, such as through hydrogen bonding, can lead to shifts in the vibrational frequencies and changes in the band shapes. osti.govuiowa.edu

The complexity of the IR spectra of solid-state selenates can be significant, with multiple bands arising from the uranyl cation, selenate anion, and heteroatoms in uranyl selenate phases. osti.govuiowa.edu The hydrogen bonding network, particularly between amine donors and selenate acceptors, can influence the spectroscopic signals of both the cation and the selenate vibrational bands. osti.govuiowa.edu

Analysis of Functional Group Vibrations within the Selenate Anion

The free selenate anion has a tetrahedral geometry (Td symmetry) and exhibits four fundamental modes of vibration:

ν₁ (A₁) : Symmetric stretching

ν₂ (E) : Doubly degenerate bending

ν₃ (F₂) : Triply degenerate asymmetric stretching

ν₄ (F₂) : Triply degenerate asymmetric bending

In the infrared spectrum, only the ν₃ and ν₄ modes are active for a free ion with Td symmetry. However, in a crystal lattice, the symmetry of the selenate anion is often lowered due to interactions with its environment. This reduction in symmetry can cause the ν₁ and ν₂ modes to become IR active and the degenerate ν₃ and ν₄ modes to split into multiple components.

In the IR spectrum of Cs₂SeO₄·H₆TeO₆, the very strong peak around 824 cm⁻¹ is assigned to the ν₁ (SeO₄) vibration, while the band at 845 cm⁻¹ is attributed to the ν₃ (SeO₄) mode. The triply degenerate bending mode ν₄ (SeO₄) is observed as three peaks at 388, 405, and 420 cm⁻¹. csic.es

The positions and splitting of these bands are sensitive to the coordination environment of the selenate anion. For example, in uranyl selenate complexes, the vibrational features can be difficult to interpret due to the increased number of different coordination environments and intermolecular interactions. osti.gov

Table 2: Typical Infrared Vibrational Modes of the Selenate Anion

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | IR Activity (Td symmetry) |

|---|---|---|---|

| ν₁ | Symmetric Stretch | ~820 - 840 | Inactive |

| ν₂ | Bending | ~320 - 450 | Inactive |

| ν₃ | Asymmetric Stretch | ~840 - 880 | Active |

| ν₄ | Bending | ~390 - 420 | Active |

Investigation of Ammonium Cation Vibrational Modes

The vibrational characteristics of the ammonium (NH₄⁺) cation in this compound provide significant insight into its structural environment and the extent of intermolecular interactions, particularly hydrogen bonding. Spectroscopic studies reveal that the (NH₄)⁺ ions in the ammonium selenate lattice are considerably distorted. ias.ac.in This distortion, along with hydrogen bonding, leads to a discernible lowering of the N-H vibration frequencies compared to a 'free' ion. ias.ac.in

Infrared (IR) spectroscopy is a primary tool for identifying the activated vibrational modes of the ammonium cation within the crystal structure. researchgate.net In analogous compounds like ammonium beryllium selenate dihydrate, the internal modes of the ammonium tetrahedra, as observed in IR and Raman spectra, are analyzed to deduce the strength of hydrogen bonds. researchgate.net The analysis of these vibrational frequencies indicates that the selenate (SeO₄²⁻) and ammonium ions are highly distorted within the crystal lattice of these compounds. ias.ac.in

Raman Spectroscopy

Identification of Vibrational Modes in the Solid State

Raman spectroscopy is a powerful non-destructive technique for identifying the vibrational modes of this compound in its solid, crystalline form. americanpharmaceuticalreview.comresearchgate.net The Raman spectrum of a crystalline (NH₄)₂SeO₄ sample at room temperature (300 K) reveals a complex pattern, with as many as 33 distinct Raman lines being identified. ias.ac.in This complexity points to a low-symmetry environment for both the diazanium (ammonium) cations and the selenate anions within the crystal lattice. ias.ac.in

The assignments for these observed frequencies have been determined, with a particularly prominent symmetrical oscillation frequency attributed to the SeO₄ group being a characteristic feature in the Raman spectra of crystalline selenates. ias.ac.incore.ac.uk Studies conducted at different temperatures, such as 300 K and 110 K, show shifts in the Raman frequencies, providing further information about the solid-state interactions and potential phase transitions. ias.ac.in

Complementary Data to Infrared Analysis

Raman spectroscopy provides data that is highly complementary to infrared (IR) absorption analysis for a comprehensive vibrational characterization of this compound. ias.ac.inresearchgate.net While both techniques probe the vibrational modes of the molecule, they are governed by different selection rules. A vibration is Raman active if it causes a change in the polarizability of the molecule, whereas a vibration is IR active if it results in a change in the molecular dipole moment. Consequently, some vibrational modes may be strong in the Raman spectrum but weak or absent in the IR spectrum, and vice versa. ku.dk

For ammonium selenate, researchers have recorded both Raman and infrared absorption spectra to make proper assignments for the observed vibrational frequencies. ias.ac.in This dual-technique approach ensures a more complete picture of the molecular and lattice vibrations. ias.ac.inamericanpharmaceuticalreview.com For instance, in one study, while the infrared spectrum of ammonium selenate was recorded from 400 to 4000 cm⁻¹, the lattice spectrum region below 400 cm⁻¹ was not accessible with the instrument used; however, this region can be effectively studied using Raman spectroscopy. ias.ac.in

Advanced Vibrational Spectroscopy Techniques for Solid-State Systems

The characterization of complex solid-state systems like this compound benefits from advanced vibrational spectroscopy techniques that provide more detailed information than conventional methods. americanpharmaceuticalreview.com These advanced approaches are often used in a multidisciplinary fashion, combining data from vibrational spectroscopy with techniques like X-ray diffraction (XRD) and solid-state nuclear magnetic resonance (SSNMR) to build a complete understanding of the material's structure and properties. americanpharmaceuticalreview.com Techniques such as Attenuated Total Reflectance (ATR) for IR spectroscopy offer alternative sampling methods that can be advantageous for solid samples. americanpharmaceuticalreview.com Furthermore, theoretical quantum chemical calculations are increasingly used as a tool to predict, explain, and assign experimental IR and Raman spectra, providing deeper insight into the underlying physical chemistry. ku.dk

In-situ Vibrational Spectroscopy under Controlled Conditions

In-situ vibrational spectroscopy involves performing measurements on a sample as it is subjected to controlled changes in its environment, such as temperature, pressure, or chemical exposure. frontiersin.orgchimicatechnoacta.ru This methodology provides dynamic information about structural changes, phase transitions, and reaction kinetics that would be missed in static measurements. frontiersin.org

For example, in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy have been used to study the adsorption mechanisms of selenate on mineral surfaces under varying pH conditions. udel.edu These studies can distinguish between different types of surface complexes formed under specific chemical environments. udel.edu Another powerful application is the use of infrared spectroscopy to study molecular solids under extreme pressure, which can induce phase transformations and changes in hydrogen bonding. hbni.ac.in Similarly, high-temperature X-ray diffraction combined with vibrational spectroscopy can be used to monitor the phase formation of related compounds in-situ as the temperature is increased. chimicatechnoacta.ru

Compound Names

| Trivial Name | IUPAC Name |

| Ammonium Selenate | This compound |

| Ammonium Beryllium Selenate Dihydrate | diazanium;beryllium;diselenate;dihydrate |

| Selenate | Selenate |

| Diazanium | Ammonium |

Reactivity and Reaction Mechanisms of Diazanium;selenate

Oxidation-Reduction Chemistry

The oxidation-reduction chemistry of diazanium;selenate (B1209512) is centered on the selenate moiety. The selenium atom in the selenate ion (SeO₄²⁻) is in its highest possible oxidation state (+6), making it an effective oxidizing agent.

The selenate ion is a potent oxidizing agent, a property that is more pronounced than that of the analogous sulfate (B86663) ion. This is attributed to the lower electronegativity and larger atomic size of selenium compared to sulfur, which makes the +6 oxidation state less stable and more prone to reduction. While specific studies detailing the use of diazanium;selenate as an oxidizing agent in organic synthesis are not widely documented, the oxidizing power of the selenate ion is well-established. In acidic conditions, selenic acid (H₂SeO₄), from which selenate is derived, is a strong acid and a powerful oxidant, capable of dissolving noble metals like gold.

The oxidizing strength of selenate is evident in various chemical and biological processes. For instance, selenium compounds, including selenates, are known to promote the oxidation of various organic substrates researchgate.net. The general principle involves the transfer of oxygen atoms from the selenate ion to the substrate, with the selenium atom being reduced to a lower oxidation state.

Table 1: Standard Reduction Potentials of Selenium Oxyanions

| Half-Reaction | Standard Reduction Potential (E°) (V) |

| SeO₄²⁻ + 4H⁺ + 2e⁻ → H₂SeO₃ + H₂O | +1.15 |

| SeO₄²⁻ + H₂O + 2e⁻ → SeO₃²⁻ + 2OH⁻ | +0.05 |

This table provides the standard reduction potentials for the selenate ion under acidic and basic conditions, illustrating its oxidizing capability.

The reduction of the selenate ion (SeO₄²⁻) is a significant process, particularly in environmental and biological systems, and can also be achieved through chemical means. The primary reduction products are selenite (B80905) (SeO₃²⁻), where selenium is in the +4 oxidation state, and elemental selenium (Se⁰).

The reduction of selenate to selenite is the first step in this pathway. This two-electron reduction can be accomplished by various reducing agents. In laboratory and industrial settings, this can involve chemical reductants. The subsequent reduction of selenite to elemental selenium is a more complex process that can proceed through several intermediates.

A significant body of research exists on the microbial reduction of selenate, where anaerobic bacteria utilize selenate as a terminal electron acceptor in their respiration. This process is a key component of the biogeochemical cycling of selenium. While not a direct chemical reaction mechanism in the traditional sense, it highlights the susceptibility of the selenate ion to reduction.

In chemical systems, the reduction can be influenced by factors such as pH and the presence of catalysts. For example, in strongly acidic solutions, the reduction potential of selenate is higher, making it a stronger oxidizing agent and more readily reduced.

Table 2: Oxidation States of Selenium in Reduction Pathways

| Selenium Species | Oxidation State |

| Selenate (SeO₄²⁻) | +6 |

| Selenite (SeO₃²⁻) | +4 |

| Elemental Selenium (Se⁰) | 0 |

This table outlines the change in the oxidation state of selenium during the reduction of the selenate moiety.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound are not documented in scientific literature. The ammonium (B1175870) (diazanium) cation is not susceptible to nucleophilic attack. The protons on the ammonium ion are acidic and can be removed by a base, but the nitrogen atom itself does not undergo substitution. Similarly, the selenate anion is generally not considered a good leaving group in nucleophilic substitution reactions.

There is no evidence to suggest that this compound participates in halogen exchange reactions. In a typical halogen exchange reaction, a halide in a compound is replaced by another. This is not a plausible reaction pathway for an inorganic salt like ammonium selenate.

The concept of a leaving group is central to nucleophilic substitution and elimination reactions. A good leaving group is a species that can stabilize the negative charge it takes with it upon departing from a molecule. While the selenate anion is a stable, resonance-delocalized species, its potential as a leaving group is not a feature of the chemistry of ammonium selenate.

Coordination Chemistry and Complex Formation (Conceptual, from general diazonium salt chemistry)

Conceptually, the diazanium cation ([R-N≡N]⁺) from a salt like this compound can function as a ligand in coordination complexes with transition metals. researchgate.netuobaghdad.edu.iq The chemistry is analogous to that of other well-studied organometallic diazo compounds. acs.org The diazanium ion is isoelectronic with carbon monoxide (CO) and dinitrogen (N₂), both of which are classic ligands in organometallic chemistry. The selenate anion would serve as the counter-ion in the resulting cationic complexes.

The diazanium ligand can coordinate to a metal center primarily in a linear, end-on fashion (η¹ coordination), where the terminal nitrogen atom donates its lone pair of electrons to the metal. This M-N-N-R linkage is the most common and stable binding mode. In this configuration, the diazanium ligand acts as a two-electron σ-donor. Back-bonding from filled metal d-orbitals into the π* orbitals of the N-N triple bond can occur, strengthening the metal-ligand bond and slightly weakening the N-N bond, a phenomenon also observed with CO and N₂ ligands.

Transition metals from the middle to late d-block, such as iron (Fe), cobalt (Co), nickel (Ni), palladium (Pd), and platinum (Pt), are known to form stable complexes with arenediazonium ligands. acs.orgacs.orgrsc.org The formation of these complexes can activate the diazanium ion, making it more susceptible to nucleophilic attack or facilitating other transformations like carbonylation. acs.orgrsc.org

In these coordination compounds, the diazanium cation occupies one or more coordination sites around the metal center, while the selenate anion balances the charge of the resulting complex cation. For instance, a divalent metal like Palladium(II) could conceptually form a complex such as [Pd(ArN₂)₂(L)₂]²⁺(SeO₄²⁻), where L represents other supporting ligands (e.g., phosphines or halides).

| Transition Metal Center | Example Complex Formula (Conceptual) | Typical Geometry | Potential Application/Significance |

|---|---|---|---|

| Palladium (Pd) | [Pd(ArN₂)(PPh₃)₂Cl]⁺ | Square Planar | Catalysis (e.g., cross-coupling reactions) |

| Iron (Fe) | [Fe(Cp)(CO)(ArN₂)]⁺ | "Piano-stool" | Organometallic synthesis |

| Manganese (Mn) | [Mn(CO)₅(ArN₂)]⁺ | Octahedral | Precursor for further reactions |

| Platinum (Pt) | [Pt(ArN₂)(PPh₃)₂Cl]⁺ | Square Planar | Fundamental bonding studies |

Environmental and Biogeochemical Transformations of Selenate Species

Microbial-Mediated Transformations

Microorganisms are central to the biogeochemical cycling of selenium, capable of altering its speciation through various metabolic pathways. researchgate.netshu.ac.uk These transformations are not only fundamental to the natural selenium cycle but also form the basis for innovative bioremediation technologies. researchgate.netnih.gov

Enzymatic Reduction of Selenate (B1209512) to Selenite (B80905) and Elemental Selenium

A primary microbial process affecting selenate is its reduction to less mobile and less toxic forms. nih.govmdpi.com Many bacteria and some fungi can utilize selenate as a terminal electron acceptor in anaerobic respiration, a process known as dissimilatory selenate reduction. nih.govasm.org This is a stepwise reduction, first to selenite (SeO₃²⁻) and subsequently to elemental selenium (Se⁰). mdpi.comresearchgate.net

The initial and rate-limiting step, the reduction of selenate to selenite, is catalyzed by a specific enzyme, the selenate reductase. oup.com This enzyme is often a molybdenum-dependent protein located in the periplasm of the microbial cell. researchgate.netoup.com For instance, in Thauera selenatis, the selenate reductase is a trimeric enzyme complex (SerABC). researchgate.net While some studies have suggested that nitrate (B79036) reductases can also reduce selenate, distinct selenate reductases have been identified in various microorganisms, such as Enterobacter cloacae. oup.com

Once formed, selenite is rapidly reduced to elemental selenium, which precipitates as insoluble, red-colored nanoparticles. mdpi.comresearchgate.net This reduction can be catalyzed by different enzymatic systems, including those involving thiols like glutathione. researchgate.net The formation of elemental selenium effectively immobilizes the selenium, reducing its bioavailability and toxicity in the environment. nih.govmdpi.com

Table 1: Examples of Microorganisms Involved in Selenate Reduction

| Microorganism | Transformation | Key Enzyme/Process | Reference |

| Thauera selenatis | Selenate → Selenite | Periplasmic Selenate Reductase (SerABC) | researchgate.netasm.org |

| Enterobacter cloacae | Selenate → Selenite → Elemental Selenium | Molybdenum-dependent Selenate Reductase | oup.com |

| Anaerobacillus sp. | Selenate → Selenite → Elemental Selenium | Selenate Reductase (serA gene) | mdpi.comnih.gov |

| Bacillus selenatarsenatis | Selenate → Elemental Selenium | Dissimilatory reduction | researchgate.net |

| Pseudomonas sp. | Selenate → Selenite | Selenate reduction | mdpi.comnih.gov |

Bioremediation Strategies Involving Selenate Reduction

The microbial ability to reduce soluble selenate to insoluble elemental selenium is the cornerstone of various bioremediation strategies for selenium-contaminated waters and soils. researchgate.netagr.hr These biological treatment systems are often more cost-effective and environmentally friendly than conventional physical-chemical methods. researchgate.net

Bioreactor systems, such as upflow anaerobic sludge blanket (UASB) reactors and fluidized bed reactors, are commonly employed. researchgate.net These systems cultivate a consortium of selenate-reducing bacteria that efficiently remove selenium from industrial effluents, such as those from mining, oil refining, and power generation. researchgate.net The elemental selenium produced can sometimes be recovered for other uses, adding economic value to the remediation process. researchgate.net

However, the efficiency of these bioremediation strategies can be affected by the presence of other electron acceptors, like nitrate and sulfate (B86663), which can be preferentially used by microorganisms, inhibiting selenate reduction. frontiersin.org Some fungi and algae are also being explored for their ability to remove selenium, offering potential alternatives to bacterial systems. agr.hrfrontiersin.org

Geochemical Pathways

In addition to microbial processes, the fate of selenate is governed by its interactions with geological materials in soil and aquatic environments.

Adsorption Mechanisms on Mineral Surfaces (e.g., Iron (Hydr)oxides)

Selenate can be removed from the aqueous phase through adsorption onto the surfaces of minerals, particularly iron (hydr)oxides like goethite and hematite. csic.esudel.edunih.gov The effectiveness of this adsorption is highly dependent on pH. csic.esmdpi.com Adsorption is generally favored under acidic conditions (lower pH) because the mineral surfaces are positively charged, attracting the negatively charged selenate anions. csic.es

The mechanism of selenate adsorption is complex and can involve the formation of both outer-sphere and inner-sphere complexes. csic.esudel.edunih.gov

Outer-sphere complexes are formed through weaker electrostatic interactions and are more susceptible to being displaced by other anions. This type of complex is more common on goethite and hydrous ferric oxides. udel.edunih.gov

Inner-sphere complexes involve direct chemical bonding between the selenate ion and the mineral surface. This stronger form of bonding is the primary mechanism for selenate adsorption on hematite. udel.edunih.gov

Compared to selenite, selenate generally adsorbs less strongly to iron oxides, making it more mobile in the environment. hzdr.de

Speciation Changes in Aquatic and Soil Environments

The chemical form, or speciation, of selenium in aquatic and soil environments is dynamic and controlled by a combination of factors, including redox potential (pE), pH, and microbial activity. researchgate.netmdpi.com

In oxygenated (oxic) environments , such as surface waters, selenate (SeVI) is the dominant and most stable form due to its high oxidation state. mdpi.comnih.gov

Under moderately reducing (suboxic) conditions , often found in deeper soil layers or stratified water bodies, selenate can be reduced to selenite (SeIV). mdpi.com

In anoxic environments , such as waterlogged sediments, further reduction to elemental selenium (Se⁰) is the predominant process, leading to its immobilization. mdpi.comnih.govacs.org

In wetland systems, a significant decrease in selenate concentrations can be observed as water moves through the system, with a corresponding increase in the proportions of selenite and organic selenium in the water column. acs.org In the sediments of these wetlands, elemental selenium and selenium incorporated into organic matter are the major fractions, highlighting the importance of both microbial reduction and biological uptake in controlling selenium's fate. acs.org

Volatilization and Methylation Processes of Selenium Compounds

Microorganisms can also transform inorganic selenium compounds into volatile methylated forms, such as dimethyl selenide (B1212193) (DMSe) and dimethyl diselenide (DMDSe). asm.org This process, known as biomethylation, serves as a detoxification mechanism for the microbes and plays a role in the global atmospheric cycling of selenium. asm.orggoldschmidtabstracts.info

The process typically involves the reduction of selenate and selenite to selenide (Se²⁻), which is then enzymatically methylated. asm.org Various bacteria and fungi, such as Alternaria alternata, have been shown to actively methylate selenium. researchgate.net The rate of volatilization is influenced by environmental factors like temperature, pH, and the availability of nutrients and methyl donor compounds. researchgate.netjst.go.jp For instance, the optimal pH and temperature for methylation by A. alternata were found to be 6.5 and 30°C, respectively. researchgate.net

While volatilization can be an effective removal pathway for selenium from contaminated soils and waters, the rates can be slow. asm.org However, this natural process contributes to the transfer of selenium from terrestrial and aquatic systems to the atmosphere. nih.gov

Advanced Analytical Characterization Techniques for Selenate Containing Compounds

Spectroscopic Methodologies beyond Vibrational Spectroscopy

While vibrational spectroscopy provides valuable data on bond structures, other spectroscopic techniques offer complementary insights into the electronic and molecular properties of selenate (B1209512) compounds.

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorbance of ultraviolet or visible light. For selenate compounds, UV-Vis analysis provides information about the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). usc.edu

Studies on simple selenate salts, such as sodium selenate, are informative for understanding the behavior of the selenate anion (SeO₄²⁻) present in diazanium;selenate. The UV spectrum for sodium selenate typically shows a maximum absorbance (λmax) at approximately 205-206 nm. usc.edulupinepublishers.comdergipark.org.tr This absorption is characteristic of the electronic transitions within the selenate oxyanion. The data obtained from UV-Vis spectroscopy is valuable in analytical chemistry for both qualitative identification and quantitative analysis of selenate in various samples. usc.edu

Table 1: UV-Visible Spectroscopic Data for the Selenate Anion

| Compound Analyzed | Wavelength Range (nm) | Maximum Absorbance (λmax) (nm) | Source(s) |

|---|---|---|---|

| Sodium Selenate | 190-800 | 205.1 | usc.edu |

| Sodium Selenate | 190-800 | 206 | lupinepublishers.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating chemical structures. For selenium compounds, the ⁷⁷Se isotope, which has a nuclear spin of 1/2, is NMR-active. researchgate.net ⁷⁷Se NMR spectroscopy is particularly well-suited for the determination of organoselenium compounds due to its wide spectral window. researchgate.net

The chemical shift of ⁷⁷Se is highly sensitive to the chemical environment and oxidation state of the selenium atom. researchgate.netcdnsciencepub.com This sensitivity allows it to serve as a fingerprint for identifying different selenium species. researchgate.net Research has shown that the ⁷⁷Se chemical shift can distinguish between various forms such as selenols, diselenides, and selenenyl sulfides. cdnsciencepub.com

Notably, the selenate ion has been studied for its potential as a robust, water-soluble internal chemical shift standard for aqueous ⁷⁷Se NMR spectroscopy. researchgate.net Its chemical shift is reported to be 1048.65 ppm relative to a 60% v/v dimethyl selenide (B1212193) solution in CDCl₃. researchgate.net Solid-state ⁷⁷Se NMR has also been employed to investigate the structure and dynamics of selenate anions in materials like hydrotalcite-like compounds, where changes in the chemical shift anisotropy reflect structural transitions. acs.org

Table 2: Representative ⁷⁷Se NMR Chemical Shift Ranges for Various Selenium Species

| Selenium Chemical State | Chemical Shift Range (ppm) (Relative to (CH₃)₂Se) | Source(s) |

|---|---|---|

| Selenolates (RSe⁻) | -240 to -270 | researchgate.netcdnsciencepub.com |

| Selenols (RSeH) | approx. -80 | researchgate.netcdnsciencepub.com |

| Diselenides (RSeSeR) | 230 to 360 | researchgate.netcdnsciencepub.com |

| Selenenyl Sulfides (RSeSR') | 250 to 340 | researchgate.netcdnsciencepub.com |

| Selenate (SeO₄²⁻) | **1048.65*** | researchgate.net |

Value reported relative to 60% v/v (CH₃)₂Se in CDCl₃, established as an internal standard.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, enabling the identification and quantification of molecules. In the context of selenium compounds, MS is frequently coupled with separation techniques like high-performance liquid chromatography (HPLC) for speciation analysis. mdpi.comnih.gov This hyphenated approach, HPLC-MS, allows for the separation and subsequent identification of various selenium species, including the selenate ion (SeO₄²⁻), from complex mixtures. mdpi.com

The technique has been successfully used to study the metabolites of selenate in biological systems, such as identifying selenate, monomethylselenol-related compounds, and trimethylselenonium (B1202040) ions in urine. nih.gov Analytical chemists also use selenium compounds as standards and reagents in mass spectrometry to detect and quantify trace elements in samples. scbt.com

Surface Characterization Techniques

The analysis of a compound's surface is critical for understanding its chemical behavior, reactivity, and potential applications. For selenate-containing materials, particularly crystalline solids like this compound, surface characterization techniques provide invaluable information about the compound's morphology, elemental makeup, and the chemical state of its constituent atoms at the surface. Advanced techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are instrumental in providing this nanoscale and surface-sensitive information.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer scale. It functions by scanning a sharp tip, located at the end of a flexible cantilever, across a sample's surface. The forces between the tip and the surface—such as van der Waals, electrostatic, or capillary forces—cause the cantilever to deflect. By measuring this deflection with a laser, a three-dimensional topographic map of the surface can be generated. This method is particularly useful for characterizing the morphology of crystalline compounds without the need for conductive coatings or high vacuum conditions.

In the context of selenate-containing compounds, AFM has been effectively used to study materials with complex structures. For instance, a study on selenate ettringite (Ca₆Al₂(SeO₄)₃(OH)₁₂·26H₂O), a compound with a columnar crystal structure, utilized AFM to observe its surface morphology in detail. rsc.org The investigation revealed that when the bulk material was treated with certain polar solvents, it could be exfoliated into nanoparticles. rsc.org AFM observations were crucial in confirming the dimensions of these exfoliated nanoparticles, measuring their thickness to be approximately 1.4 nm. rsc.org

For a compound such as this compound, AFM would be a powerful tool for:

Visualizing Crystal Facets: Imaging the pristine, uncut surfaces of single crystals to identify the dominant crystal faces and growth patterns.

Characterizing Surface Defects: Identifying and characterizing surface features such as step edges, terraces, screw dislocations, and etch pits, which can influence the crystal's reactivity and dissolution kinetics.

Analyzing Nanostructures: If this compound were to be synthesized as a nanomaterial or exfoliated into nanosheets, AFM could provide direct visualization of the particle size, shape, and height distribution, similar to its application in studying selenium nanoparticles and exfoliated selenate ettringite. rsc.orgresearchgate.netnih.gov

The table below summarizes representative findings from the AFM analysis of a related selenate compound, demonstrating the type of data that could be obtained for this compound.

| Analyte | Sample Treatment | AFM Observation | Key Finding | Dimensional Measurement |

|---|---|---|---|---|

| Selenate Ettringite | Soaked in butanol (a polar solvent) | Observation of exfoliated nanoparticles in the resulting colloidal solution. | The columnar crystal structure can be exfoliated into nanoscale particles. | The thickness of the exfoliated nanoparticles was measured to be ~1.4 nm. rsc.org |

| Selenate Ettringite | Untreated bulk crystal | Imaging of the bulk material's surface. | Revealed the native surface topography and columnar structure. | N/A (Used for qualitative morphological assessment). |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States (Conceptual)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of elements within a material. The technique operates by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of each emitted electron can be calculated, which is unique to the element and its specific orbital (e.g., Se 3d, O 1s, N 1s).

Crucially, the binding energy is sensitive to the element's oxidation state and local chemical environment. This "chemical shift" allows for the differentiation of an element in various states, such as Se(VI) in selenate, Se(IV) in selenite (B80905), and Se(0) in its elemental form. nih.govnih.gov

For the compound this compound (N₂H₆SeO₄), a conceptual XPS analysis would be expected to yield the following information:

Elemental Composition: The survey scan would confirm the presence of selenium (Se), oxygen (O), and nitrogen (N) on the surface, along with adventitious carbon, which is common in XPS analysis. The relative atomic concentrations could be calculated to verify the compound's stoichiometry at the surface.

Oxidation State of Selenium: A high-resolution scan of the Se 3d region would be critical. For the selenate anion (SeO₄²⁻), the selenium atom is in the +6 oxidation state. The binding energy for Se 3d₅/₂ in Se(VI) is expected to appear at a distinctively high value, typically around 59.0 eV. frontiersin.orgnih.gov Observing a single, well-defined peak at this energy would confirm the integrity of the selenate ion on the surface. The presence of additional peaks at lower binding energies could indicate surface reduction to Se(IV) (selenite) or Se(0). nih.govresearchgate.net

Characterization of the Cation: A high-resolution scan of the N 1s region would characterize the diazanium cation (N₂H₆²⁺). The binding energy of the nitrogen core level would provide information about the chemical environment of the nitrogen atoms within the cation.

The table below presents typical binding energy ranges for selenium in different oxidation states, illustrating how XPS can be used to confirm the Se(VI) state in this compound and detect potential surface degradation products.

| Selenium Species | Oxidation State | Core Level | Reported Binding Energy (eV) | Reference |

|---|---|---|---|---|

| Selenate (e.g., Na₂SeO₄) | Se(VI) | Se 3d₅/₂ | ~59.0 - 59.3 | frontiersin.orgnih.gov |

| Selenite (e.g., Na₂SeO₃) | Se(IV) | Se 3p₃/₂ | ~166.6 | researchgate.net |

| Elemental Selenium | Se(0) | Se 3d₅/₂ | ~55.0 - 55.5 | nih.gov |

| Selenide (e.g., FeSe) | Se(-II) | Se 3d₅/₂ | ~54.0 | nih.gov |

Applications in Materials Science and Precursor Chemistry

Precursors for Advanced Inorganic Materials

The components of diazanium;selenate (B1209512) are instrumental in the bottom-up synthesis of sophisticated inorganic structures, particularly metal chalcogenides. The hydrazine (B178648) component is widely employed as a solvent and reducing agent, while the selenate ion can serve as a source of selenium, enabling the formation of a variety of materials with tailored properties.

Hydrazine and its hydrated form, hydrazine hydrate (B1144303), are pivotal in the synthesis of metal selenides. In typical hydrothermal or solvothermal methods, hydrazine hydrate acts as a powerful reducing agent, capable of reducing selenium sources, such as elemental selenium, selenites (SeO₃²⁻), or selenates (SeO₄²⁻), to selenide (B1212193) ions (Se²⁻). sci-hub.seresearchgate.net These in-situ generated selenide ions then react with metal salts present in the solution to precipitate the desired metal selenide.

The process often involves dissolving a soluble metal salt (e.g., nitrates, chlorides, or sulfates) in water or another solvent, followed by the addition of a selenium source and an excess of hydrazine hydrate. google.com The reaction is typically carried out in a sealed reactor at elevated temperatures (100–200 °C). google.com This method has been successfully used to synthesize a wide array of metal selenides, including those of copper, zinc, tin, nickel, and cadmium. researchgate.netgoogle.comrsc.orgresearchgate.netekb.eg The hydrazine not only facilitates the reduction but can also act as a complexing agent, forming stable complexes with metal ions that influence the nucleation and growth of the resulting crystals, often leading to one-dimensional structures like nanorods. researchgate.net

Table 1: Examples of Metal Selenide Synthesis Using Hydrazine-Based Routes | Target Material | Metal Precursor | Selenium Source | Reducing/Complexing Agent | Synthesis Method | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Cu₂Se | Copper Nitrate (B79036) | Sodium Selenite (B80905) | Hydrazine Hydrate | Hydrothermal | google.com | | Cu₂SnSe₃ | Copper Nitrate, Tin Tetrachloride | Sodium Selenite | Hydrazine Hydrate | Hydrothermal | google.com | | ZnSe | Zinc Acetate Dihydrate | Sodium Selenite Anhydrous | Hydrazine Hydrate | Hydrothermal | ekb.eg | | ZnSe | Zinc Selenate | Hydrazine Hydrate | Reduction Process | psu.eduiaea.org | | NiSe | Nickel Acetate | Sodium Selenite | Hydrazine Hydrate | Microwave Irradiation | rsc.org | | CdSe | Cadmium Salt | Selenium Powder | Hydrazine Hydrate | Solvothermal | researchgate.net | | SnSe₂ | Tin Salt | Selenium Powder | Hydrazine Hydrate | Solvothermal | researchgate.net | | MSe (M=Pb, Ni) | Metal Salt | Selenium Powder | Hydrazine Hydrate | Solvothermal | researchgate.net |

The synthesis routes that employ hydrazine and a selenium source are highly effective for producing nanomaterials, including nanocrystals and quantum dots. google.comrsc.orgijert.org For instance, a microwave irradiation technique using sodium selenite as the selenium precursor and hydrazine hydrate as the reducing agent yields various selenide nanoparticles, such as 3 nm platelet-like NiSe, CuSe nanorods, and distorted ZnSe nano-hexagons. rsc.org Similarly, hydrothermal methods can produce Cu₂ZnSnSe₄ nanocrystals. google.com

For the deposition of thin films, soluble precursors are highly advantageous for solution-based techniques. Research has demonstrated that hydrazinium-based metal selenide salts, such as (N₂H₅)₄Ge₂Se₆ and (N₂H₄)₃(N₂H₅)₄Sn₂Se₆, are highly soluble in hydrazine and other solvents. nih.gov This high solubility makes them excellent candidates for the solution deposition of corresponding metal chalcogenide films, a critical process for fabricating electronic and optoelectronic devices. nih.gov Chemical bath deposition (CBD) is another technique where these components find use. psu.edu Furthermore, thin films of materials like SnSe and CuInSe₂ can be prepared by the thermal evaporation of previously synthesized bulk material, which itself can be produced via high-temperature reactions involving the constituent elements. ukm.my Selenium thin films can also be chemically deposited and used as a planar source to react with metal films, forming metal selenide layers upon heating. researchgate.net

Functional Materials Development

The incorporation of selenate and selenite anions into crystalline structures has led to the development of novel functional materials, particularly for optical and energy applications.

Inorganic selenites and selenates are promising classes of materials for non-linear optical (NLO) applications, which are crucial for technologies like laser frequency conversion and optical data storage. capes.gov.bracs.org The NLO response in these materials, particularly the second-harmonic generation (SHG) effect, often arises from the arrangement of highly polarizable anionic groups in a non-centrosymmetric (NCS) crystal structure. The [SeO₄]²⁻ and [HSeO₄]⁻ tetrahedra in selenates, as well as the [SeO₃]²⁻ groups in selenites, are identified as the primary contributors to the NLO properties. anu.edu.au

Researchers have synthesized a variety of selenate and selenite crystals that exhibit significant NLO behavior. For example, Na₅(SeO₄)(HSeO₄)₃(H₂O)₂, the first alkali-metal selenate NLO crystal, shows a moderate SHG response approximately 1.6 times that of the benchmark material KH₂PO₄ (KDP). anu.edu.au Another example, NaLu(SeO₃)₂, exhibits a strong SHG response of 2.7 times that of KDP and possesses a wide band gap of 5.3 eV, making it suitable for UV applications. rsc.org DFT calculations on the hybrid compound [(C₂H₅)₄N]HSeO₄(H₂SeO₄)₂ confirmed its NLO behavior, suggesting potential use in optical switching. capes.gov.br The development of such materials often focuses on designing frameworks that optimize the alignment of these selenite/selenate groups to maximize the NLO effect. acs.orgrsc.org

Table 2: Research Findings on Selenate/Selenite-Based NLO Materials

| Compound | Key NLO Property | Band Gap (eV) | Synthesis Method | Reference |

|---|---|---|---|---|

| Na₅(SeO₄)(HSeO₄)₃(H₂O)₂ | SHG response ~1.6 × KDP | 3.57 | Hydrothermal | anu.edu.au |

| NaLu(SeO₃)₂ | SHG response ~2.7 × KDP | 5.3 | Hydrothermal | rsc.org |

| La₂Zn₃(SeO₃)₆ | SHG response ~0.2 × KDP | 5.0 | Hydrothermal | acs.org |

| [(C₂H₅)₄N]HSeO₄(H₂SeO₄)₂ | Exhibits NLO behavior (non-zero β) | N/A | Slow Evaporation | capes.gov.br |

Selenium-based compounds are increasingly explored for photocatalytic applications, especially in energy conversion processes like water splitting to produce hydrogen. Transition metal selenides (TMSes), in particular, are investigated as efficient and low-cost electrocatalysts for the hydrogen evolution reaction (HER). sci-hub.sersc.org The synthesis of these catalytically active TMSes, such as MoSe₂ and Ni₀.₈₅Se, often relies on hydrothermal/solvothermal methods where hydrazine hydrate is used to reduce a selenium source in the presence of metal precursors. sci-hub.sersc.org The metallic nature of selenium lends TMSes higher intrinsic electrical conductivity compared to their sulfide (B99878) analogs, which is beneficial for electrocatalysis. rsc.org

In addition to being components of catalysts, selenium compounds themselves are involved in photocatalysis. Organoselenium metal complexes have been successfully used as co-catalysts with mesoporous titanium dioxide (m-TiO₂) to dramatically enhance photocatalytic hydrogen generation from water. acs.org One copper-diselane complex, when combined with m-TiO₂, increased the hydrogen production rate to nearly 26 times that of the pure m-TiO₂. acs.org Furthermore, heterogeneous photocatalysis using semiconductors like TiO₂ is an effective method for the reduction of aqueous selenate and selenite, converting them to elemental selenium. researchgate.netgoogle.com This process can be energized by either artificial UV light or solar radiation. google.com

Integration into Hybrid Organic-Inorganic Frameworks

Hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) and hybrid organic-inorganic perovskites (HOIPs), combine the properties of both organic and inorganic components to create materials with tunable structures and functionalities. cam.ac.ukresearchgate.netnih.gov The diazanium cation and selenate anion are suitable building blocks for such frameworks.

In the structure of HOIPs, which often have the general formula ABX₃, an organic cation occupies the 'A' site within an inorganic framework. mdpi.commountainscholar.org The diazanium cation could potentially serve as this organic component. MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net There is significant research into designing MOFs for specific applications, including the selective adsorption of anions like selenate and selenite from water, with zirconium-based MOFs like NU-1000 showing high capacity and rapid uptake. researchgate.net

The direct synthesis of selenium-containing MOFs is an emerging area. hep.com.cn One strategy involves using a selenium-containing ligand, such as SeCN⁻, as a building block to construct the framework. hep.com.cn Another approach involves the post-synthetic modification of a pre-formed MOF to introduce selenium. hep.com.cn These Se-containing MOFs can serve as templates to be pyrolyzed into metal selenides for electrocatalytic applications. hep.com.cn Given that hydrazine and its derivatives are also used to form linkers in some MOFs, there is clear potential for combining diazanium or related species with selenate anions to assemble novel hybrid frameworks with tailored properties for catalysis, sensing, or separation. x-mol.netx-mol.net

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency

The synthesis of diazanium;selenate (B1209512) and related organoselenium compounds is an area ripe for innovation. beilstein-journals.orgnih.gov Future research will likely focus on developing new synthetic methodologies that offer greater control over product formation, leading to higher yields and purity. A key challenge is achieving high selectivity, avoiding the formation of unwanted side products. researchgate.net For instance, in reactions involving hydrazine (B178648), the formation of hydrazinium (B103819) polyselenides can be an undesired competing reaction. researchgate.net

The development of one-pot, multi-component reactions represents a promising and efficient strategy for synthesizing complex selenium-containing molecules. beilstein-journals.orgafjbs.com Copper-catalyzed tandem reactions, for example, have been successfully employed for the synthesis of various alkynyl imidazopyridinyl selenides from elemental selenium. beilstein-journals.org Adapting such methodologies to the synthesis of diazanium;selenate could offer a more streamlined and atom-economical approach.

Furthermore, exploring novel and greener solvents and catalysts will be crucial. The use of cesium bases, for example, has shown promise in the synthesis of unsymmetrical organoselenides, and similar innovative approaches could be beneficial for this compound production. nih.gov The overarching goal is to create synthetic pathways that are not only efficient and selective but also environmentally benign. researchgate.net

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms governing the formation and decomposition of this compound is fundamental to controlling its synthesis and predicting its behavior. Future research must focus on elucidating the intricate steps involved in these processes, including the identification and characterization of transient intermediates.

For example, the reaction of secondary phosphines with elemental selenium and hydrazine hydrate (B1144303) to form hydrazinium diselenophosphinates is proposed to proceed through a secondary phosphine (B1218219) selenide (B1212193) intermediate. researchgate.net Similar detailed mechanistic studies are needed for the direct synthesis of this compound. The oxidation of 1,1-disubstituted hydrazines with benzeneseleninic acid has been studied, with suggestions of a Pummerer-like reaction mechanism involving seleninamides, rather than the initially proposed N-aminonitrenes. cdnsciencepub.com Investigating analogous pathways in the formation of this compound could provide critical insights.

Kinetic studies are also essential to understand the rates of reaction and the factors that influence them. nih.gov Advanced spectroscopic and computational techniques will be invaluable in detecting and characterizing short-lived intermediates, which are often key to understanding the reaction pathway. rsc.org For instance, density functional theory (DFT) calculations have been used to investigate the decomposition of hydrazine on an iridium catalyst, identifying preferential N-N bond scission. rsc.org Similar computational studies on the formation and decomposition of this compound would be highly beneficial.

Advanced Structural Characterization of Metastable and Amorphous Phases

While the crystalline structure of some hydrazinium selenide salts has been determined, the characterization of their metastable and amorphous phases presents a significant challenge and a key area for future research. acs.orgresearchgate.net Amorphous materials can exhibit unique properties compared to their crystalline counterparts, but their disordered nature makes them difficult to study. mdpi.comtricliniclabs.com

Metastable phases of some active pharmaceutical ingredients have been shown to possess higher activity than their stable forms. mdpi.com It is therefore plausible that metastable or amorphous forms of this compound could exhibit enhanced properties relevant to its applications. The transformation of amorphous selenium to its crystalline form upon heat treatment is a known phenomenon, and understanding such phase transitions is crucial. researchgate.net

Future research should employ advanced characterization techniques to probe the local structure of these non-crystalline phases. Total Diffraction Analysis, which utilizes X-ray or neutron diffraction data, can provide insights into the short-range order within amorphous materials. tricliniclabs.com Techniques like X-ray absorption spectroscopy can also provide information about the local coordination environment of the selenium atoms. researchgate.net Understanding the structure-property relationships in these less-ordered phases is essential for harnessing their full potential.

Predictive Computational Modeling for Materials Design and Discovery

Computational modeling is poised to play a transformative role in the design and discovery of new materials based on this compound and related compounds. frontiersin.orglongdom.org By simulating material properties at the atomic level, researchers can screen potential candidates and predict their behavior before undertaking costly and time-consuming experiments. longdom.orgrsc.orgmdpi.com

Machine learning and artificial intelligence are emerging as powerful tools in materials science. rsc.orgmdpi.com These approaches can be used to develop predictive models based on existing experimental and computational data. For instance, machine learning models have been trained to predict the crystallization of template vanadium selenite (B80905) crystals with high accuracy. rsc.org Similar data-driven approaches could be used to predict the formation of different phases of this compound under various synthetic conditions. nih.gov

Future computational work should focus on:

Developing accurate force fields and quantum mechanical models to simulate the behavior of this compound and its interactions with other molecules. frontiersin.orgresearchgate.net

Predicting the properties of novel derivatives and formulations, such as their energetic performance or biological activity. bibliotekanauki.plnih.govnih.gov

Simulating reaction mechanisms to identify key intermediates and transition states, complementing experimental studies. rsc.org

Guiding the synthesis of new materials by predicting optimal reaction conditions for desired outcomes. afjbs.comnih.gov